molecular formula C9H20ClNO B1449546 2-(2,6-Dimethyloxan-4-yl)ethan-1-amine hydrochloride CAS No. 1803585-94-5

2-(2,6-Dimethyloxan-4-yl)ethan-1-amine hydrochloride

Cat. No. B1449546
M. Wt: 193.71 g/mol
InChI Key: QPMIBAKMFWYRDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-Dimethyloxan-4-yl)ethan-1-amine hydrochloride, also known as 2,6-Dimethoxy-4-ethyl-1-aminium chloride (DMEA-Cl), is a quaternary ammonium salt and a derivative of 2,6-dimethoxy-4-ethyl-1-aminium (DMEA). DMEA-Cl is a versatile reagent that is used in a variety of chemical reactions. It is commonly used in organic synthesis as a catalyst, a protecting group and a reagent for the synthesis of heterocyclic compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Synthesis and Analysis

  • Synthetic Methodologies: Research into synthetic methodologies for related compounds, such as the synthesis of 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B), involves complex chemical reactions including the Delépine reaction and analysis using techniques like nuclear magnetic resonance spectroscopy, gas and liquid chromatography, and high-resolution mass spectrometry (Power et al., 2015). This showcases the depth of analytical and synthetic chemistry involved in research related to similar compounds.

Chemical Reactions and Transformations

  • Chemical Modifications: Studies on chemical modifications and reactions of compounds, such as the generation of a structurally diverse library through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, demonstrate the potential for creating a wide range of derivatives for further applications in drug development, materials science, and as intermediates in organic synthesis (Roman, 2013).

Applications in Drug Development

  • Pharmacological Potential: The research and development of new compounds often explore their pharmacological potential. While the specific compound was not directly mentioned, related research efforts highlight the process of discovering and evaluating new therapeutic agents, such as the synthesis and antiplasmodial activity in vitro of new ferrocene–chloroquine analogues, indicating potential applications in treating diseases like malaria (Beagley et al., 2003).

Material Science and Engineering

  • Modification of Polymers: Compounds with amine groups are often utilized in the modification of polymers to enhance their properties. For instance, radiation-induced polyvinyl alcohol/acrylic acid hydrogels modified through condensation reactions with various amines have shown increased thermal stability and promising biological activities, suggesting applications in medical devices and drug delivery systems (Aly & El-Mohdy, 2015).

Environmental Chemistry

  • Environmental Pollutant Analysis: The study of environmental pollutants includes analyzing the metabolism and transformation of compounds in biological systems. Research on the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats identifies urinary metabolites, shedding light on the biotransformation pathways of structurally similar compounds, which is crucial for understanding their environmental impact and potential risks (Kanamori et al., 2002).

properties

IUPAC Name

2-(2,6-dimethyloxan-4-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-7-5-9(3-4-10)6-8(2)11-7;/h7-9H,3-6,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMIBAKMFWYRDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(O1)C)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Dimethyloxan-4-yl)ethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,6-Dimethyloxan-4-yl)ethan-1-amine hydrochloride
Reactant of Route 2
2-(2,6-Dimethyloxan-4-yl)ethan-1-amine hydrochloride
Reactant of Route 3
2-(2,6-Dimethyloxan-4-yl)ethan-1-amine hydrochloride
Reactant of Route 4
2-(2,6-Dimethyloxan-4-yl)ethan-1-amine hydrochloride
Reactant of Route 5
2-(2,6-Dimethyloxan-4-yl)ethan-1-amine hydrochloride
Reactant of Route 6
2-(2,6-Dimethyloxan-4-yl)ethan-1-amine hydrochloride

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